2,7-Diazaspiro[3.5]nonane Core Delivers 3.7-Fold Higher S1R Affinity vs. Diazabicyclo[4.3.0]nonane Scaffold
The 2,7-diazaspiro[3.5]nonane scaffold—the core architecture of the target compound—provides superior sigma-1 receptor (S1R) binding affinity compared to the structurally analogous but more flexible diazabicyclo[4.3.0]nonane scaffold. The best 2,7-diazaspiro[3.5]nonane derivative (compound 4b, AD186) achieves Ki S1R = 2.7 ± 0.3 nM, while the best diazabicyclo[4.3.0]nonane derivative (compound 8f, AB10) yields Ki S1R = 10 ± 1.6 nM [1]. This represents a 3.7-fold improvement in binding affinity attributable to the conformational restriction imposed by the spirocyclic azetidine-piperidine junction. The authors explicitly conclude that 'the 2,7-diazaspiro[3.5]nonane series has given compounds with higher binding affinity with respect to the diazabicyclo[4.3.0]nonane' [1].
| Evidence Dimension | Sigma-1 receptor (S1R) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki S1R = 2.7 nM (compound 4b, 2,7-diazaspiro[3.5]nonane scaffold representative; target compound is a protected derivative of this scaffold class) [1] |
| Comparator Or Baseline | Ki S1R = 10 nM (compound 8f, best diazabicyclo[4.3.0]nonane scaffold representative) [1] |
| Quantified Difference | 3.7-fold higher affinity (2.7 nM vs. 10 nM); Ki S2R/Ki S1R selectivity ratio of 16.5 for 8f vs. 10 for 4b indicates differential selectivity profiles between scaffolds [1] |
| Conditions | Radioligand binding assay; [³H]-(+)-pentazocine for S1R; [³H]-DTG for S2R; values are mean ± SD of at least two independent experiments performed in duplicate [1] |
Why This Matters
For sigma receptor-targeted programs, the 3.7-fold affinity advantage of the 2,7-diazaspiro[3.5]nonane core over the diazabicyclo[4.3.0]nonane alternative translates directly to lower required dosing and wider therapeutic windows—a critical procurement consideration when selecting building blocks for SAR exploration.
- [1] Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845–1858. Table 1 (2,7-diazaspiro[3.5]nonane series) and Table 2 (diazabicyclo[4.3.0]nonane series). DOI: 10.1021/acschemneuro.3c00074 View Source
